4-Cyclopropoxy-1-methyl-2-nitrobenzene
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Overview
Description
4-Cyclopropoxy-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 4-Cyclopropoxy-1-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-cyclopropoxy-1-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors. For example, the Friedel-Crafts alkylation of benzene with cyclopropyl chloride in the presence of a Lewis acid catalyst, followed by nitration, can yield the desired compound .
Chemical Reactions Analysis
4-Cyclopropoxy-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields the corresponding amine, while bromination introduces a bromine atom at the ortho or para position relative to the existing substituents .
Scientific Research Applications
4-Cyclopropoxy-1-methyl-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-methyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta position . The cyclopropoxy and methyl groups can influence the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-1-methyl-2-nitrobenzene include:
4-Cyclopropoxy-2-methyl-1-nitrobenzene: Differing only in the position of the methyl group, this compound exhibits similar reactivity but may have different physical properties.
4-Cyclopropoxy-1-methyl-3-nitrobenzene: Another positional isomer, with the nitro group at the meta position relative to the methyl group.
4-Cyclopropoxy-1-methyl-2-chlorobenzene: This compound has a chlorine atom instead of a nitro group, leading to different chemical reactivity and applications.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-9(14-8-4-5-8)6-10(7)11(12)13/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
CXDYPXUFITZJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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